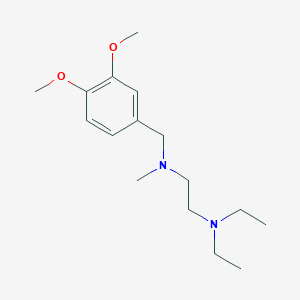![molecular formula C17H17ClN2O4 B5758367 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine, also known as CNF-1010, is a synthetic compound that has been studied for its potential applications in the field of neuroscience and neuropharmacology. This compound has been shown to have a unique mechanism of action that may be beneficial for the treatment of various neurological disorders.
Mecanismo De Acción
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been shown to act as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain, which play a critical role in various neurological processes. By inhibiting PDE4, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine may increase cAMP levels in the brain, which may have beneficial effects on neurological function.
Biochemical and Physiological Effects:
Studies have shown that 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine may have several biochemical and physiological effects in the brain. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. Additionally, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine for lab experiments is its selectivity for PDE4, which allows for more targeted and specific effects on neurological function. However, one limitation is that 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has a relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine on neurological function, as well as its potential side effects and interactions with other medications. Overall, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine shows promise as a potential therapeutic agent for neurological disorders, but further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine involves several steps, including the reaction of 2-chloro-4-nitrophenol with furfural to form 5-(2-chloro-4-nitrophenyl)-2-furoic acid. This acid is then converted to the corresponding acid chloride, which is subsequently reacted with 4-methylpiperidine to yield 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine.
Aplicaciones Científicas De Investigación
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been extensively studied for its potential applications in the field of neuroscience and neuropharmacology. It has been shown to have a unique mechanism of action that may be beneficial for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11-6-8-19(9-7-11)17(21)16-5-4-15(24-16)13-3-2-12(20(22)23)10-14(13)18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOVFFSJTVTYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)



![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)


![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)

